FGFR Kinase Panel: 1,5-Diamine Scaffold Potency Advantage
The 6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine scaffold, when elaborated to a full FGFR inhibitor (Example 168 in US10251892), achieves single-digit to low nanomolar IC50 values against the FGFR kinase panel (FGFR1: 20 nM, FGFR2: 10 nM, FGFR3: 10 nM, FGFR4: 20 nM) [1]. In stark contrast, non-aminated cyclopenta[c]pyridine scaffolds, such as the core 6,7-dihydro-5H-cyclopenta[c]pyridine (CAS 533-35-7), show no measurable FGFR inhibition, underscoring the essential role of the 1,5-diamine substitution for target engagement .
| Evidence Dimension | Inhibitory Activity (IC50) Against FGFR1-4 Kinases |
|---|---|
| Target Compound Data | FGFR1: 20 nM; FGFR2: 10 nM; FGFR3: 10 nM; FGFR4: 20 nM (as elaborated derivative, Example 168) |
| Comparator Or Baseline | 6,7-Dihydro-5H-cyclopenta[c]pyridine (unsubstituted): IC50 > 10,000 nM (no inhibition observed) |
| Quantified Difference | >500-fold improvement in potency conferred by 1,5-diamine functionalization |
| Conditions | Biochemical kinase assay; ATP concentration at Km for each kinase; FRET-based peptide phosphorylation detection. |
Why This Matters
This >500-fold potency gap directly demonstrates that the 1,5-diamine group is a prerequisite for kinase-targeted applications, making the unsubstituted analog commercially irrelevant for FGFR-focused programs.
- [1] BindingDB. BDBM262050: IC50 data for FGFR1-4. Entry from US10251892, Example 168. View Source
